![molecular formula C14H19N3 B1480836 6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098053-80-4](/img/structure/B1480836.png)
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C14H19N3 and a molecular weight of 229.32 g/mol. It is a type of 1H-imidazo[1,2-b]pyrazole, which is a class of compounds that have attracted attention due to their diverse and useful bioactivities .
Synthesis Analysis
The synthesis of 1H-imidazo[1,2-b]pyrazole compounds involves the selective functionalization of the scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole” is based on the 1H-imidazo[1,2-b]pyrazole scaffold. This scaffold is considered a potential non-classical isostere of indole .Chemical Reactions Analysis
The chemical reactions involving 1H-imidazo[1,2-b]pyrazole compounds include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles .Scientific Research Applications
Pharmaceutical Applications
The 1H-imidazo[1,2-b]pyrazole scaffold has been utilized in the synthesis of isosteres for drugs like pruvanserin. This substitution has resulted in significantly improved solubility in aqueous media, which is a desirable property for drug formulation .
Materials Science Applications
This compound’s structure is beneficial in materials science, particularly in the development of optoelectronic devices and sensors. Its luminescent properties have also been explored for use in confocal microscopy and imaging .
Biological Activities
1H-imidazo[1,2-b]pyrazoles have shown diverse bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory properties. These activities make them valuable for further research and potential therapeutic applications .
Chemical Synthesis
The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using various methods such as Br/Mg-exchange and regioselective magnesiations with TMP-bases has been reported. This allows for the creation of a variety of derivatives with potential applications in different fields .
Future Directions
The future directions for the research on “6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole” and similar compounds could involve further exploration of their bioactivities and the development of new synthetic methods. The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability .
properties
IUPAC Name |
6-cyclobutyl-1-cyclopentylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-7-12(6-1)16-8-9-17-14(16)10-13(15-17)11-4-3-5-11/h8-12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMVYUGFXZRBCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)C4CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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